tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate
CAS No.:
Cat. No.: VC13809201
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
| Standard InChI Key | FTBOFNJQEUGOPO-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CO |
| SMILES | CC(C)(C)OC(=O)NC1COCCC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCCC1CO |
Introduction
tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound belonging to the class of carbamates. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a tert-butyl group, a hydroxymethyl functional group, and an oxane ring structure, making it a molecule of interest for synthetic and biological studies.
Synthesis
The synthesis of this compound typically involves protecting group chemistry to introduce the tert-butyl carbamate (Boc) group and selective functionalization of the oxane ring. A common synthetic route includes:
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Starting with a precursor containing the oxane ring.
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Functionalizing the hydroxymethyl group.
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Adding the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Applications
This compound has potential applications in:
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Pharmaceutical Research:
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The carbamate functional group is known for its role in prodrugs, where it can enhance solubility or stability.
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The oxane ring structure is often found in natural products and synthetic analogs with bioactivity.
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Synthetic Chemistry:
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Used as an intermediate in multi-step organic synthesis.
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Protecting groups like Boc are widely used in peptide synthesis.
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Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Purpose/Observation |
|---|---|
| 1H-NMR | Identifies proton environments; signals for tert-butyl and hydroxymethyl groups |
| 13C-NMR | Confirms carbon skeleton; peaks for carbamate carbonyl and oxane carbons |
| Mass Spectrometry | Confirms molecular weight (231.29 g/mol) |
| IR Spectroscopy | Detects functional groups; characteristic peaks for hydroxyl (-OH) and carbamate (C=O) |
Research Findings
Studies on similar compounds indicate that derivatives of oxane rings with carbamate groups often exhibit bioactivity due to their ability to interact with proteins or enzymes via hydrogen bonding and hydrophobic interactions.
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